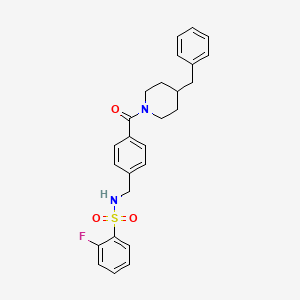

N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3S/c27-24-8-4-5-9-25(24)33(31,32)28-19-22-10-12-23(13-11-22)26(30)29-16-14-21(15-17-29)18-20-6-2-1-3-7-20/h1-13,21,28H,14-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAAQOWDOTXAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzylpiperidine derivatives have shown activity against different viruses. They have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction.

Mode of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine. The interaction with these targets results in the release of these neurotransmitters, which can lead to various physiological effects.

Biochemical Pathways

The release of dopamine, norepinephrine, and serotonin suggests that it may influence pathways related to mood regulation, alertness, and neural signaling.

Pharmacokinetics

Benzylpiperidine derivatives are known to have a fast onset of action and a short duration, which could impact their bioavailability and pharmacokinetics.

Result of Action

The release of dopamine, norepinephrine, and serotonin by this compound can lead to various molecular and cellular effects. These neurotransmitters play crucial roles in mood regulation, alertness, and neural signaling. Therefore, the compound’s action could potentially influence these processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key Analog Compounds Identified:

Key Observations:

- Piperidine vs.

- Fluorine Substitution: The 2-fluorobenzenesulfonamide in the target contrasts with 4-chloro () or dual fluorine () substitutions, which may influence binding affinity and metabolic stability .

- Heterocyclic Additions: Chromen-pyrazolopyrimidine hybrids () exhibit higher molecular complexity and likely target kinases, whereas the target’s simpler structure may prioritize CNS activity .

Therapeutic Potential

- CNS Applications: The benzylpiperidine group in the target compound aligns with CNS drug design (e.g., antipsychotics or sigma-1 receptor modulators), contrasting with ’s kinase-targeting chromen system .

- Enzyme Inhibition: Sulfonamides are common carbonic anhydrase or protease inhibitors. The 2-fluoro substitution may optimize steric interactions in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.